molecular formula C5H3I2NO B1323145 2,5-Diiodopyridin-3-ol CAS No. 1142191-68-1

2,5-Diiodopyridin-3-ol

Cat. No.: B1323145
CAS No.: 1142191-68-1
M. Wt: 346.89 g/mol
InChI Key: KBCHEVMYCWFQJF-UHFFFAOYSA-N
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Description

2,5-Diiodopyridin-3-ol is a halogenated heterocyclic compound with the molecular formula C5H3I2NO and a molecular weight of 346.89 g/mol . This compound is characterized by the presence of two iodine atoms and a hydroxyl group attached to a pyridine ring. It is primarily used in research settings and has various applications in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diiodopyridin-3-ol typically involves the iodination of pyridin-3-ol. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds through electrophilic substitution, where iodine atoms are introduced at the 2 and 5 positions of the pyridine ring .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale iodination reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.

Mechanism of Action

The mechanism of action of 2,5-Diiodopyridin-3-ol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s iodine atoms and hydroxyl group may play a role in its reactivity and biological activity. Further research is needed to elucidate the exact mechanisms and molecular targets involved .

Properties

IUPAC Name

2,5-diiodopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3I2NO/c6-3-1-4(9)5(7)8-2-3/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCHEVMYCWFQJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1O)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3I2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10634057
Record name 2,5-Diiodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142191-68-1
Record name 2,5-Diiodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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